molecular formula C19H13N3O3S B2452441 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865288-09-1

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2452441
CAS No.: 865288-09-1
M. Wt: 363.39
InChI Key: OEFXQPVNJPPFOQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core linked to a thiophene ring via an oxadiazole moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-11-6-12-26-16)14-9-4-5-10-15(14)24-13-7-2-1-3-8-13/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXQPVNJPPFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Coupling Reaction: The oxadiazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2, Pd/C

    Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anti-cancer Properties
Research indicates that 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anti-inflammatory and anti-cancer activities. In vitro studies have shown that this compound can inhibit cyclooxygenase-2 (COX-2) and protein kinase B (AKT1), both of which are pivotal in inflammatory processes and cancer progression. The compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as BCL2.

Antiviral Activity
A notable application of this compound is its potential as an antiviral agent. It has been evaluated for its efficacy against dengue virus, showing promising results as a non-nucleoside polymerase inhibitor. In vitro tests revealed that it exhibits submicromolar activity against all four serotypes of the dengue virus . This positions it as a candidate for further development in antiviral therapies.

Materials Science Applications

Organic Electronics
The unique electronic properties of the oxadiazole and thiophene components make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to serve as a building block for more complex heterocyclic compounds enhances its utility in the development of advanced electronic materials.

Organic Synthesis Applications

Versatile Building Block
In organic synthesis, this compound acts as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation to form thiophene sulfoxides or sulfones and reduction to yield reduced oxadiazole derivatives. Furthermore, it can be substituted to create diverse phenoxy derivatives.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound revealed its effectiveness against dengue virus polymerase. The compound was synthesized using a high-throughput screening method which led to the identification of several analogues with enhanced activity against the virus. The most potent inhibitors demonstrated significant antiviral effects in infected cell models .

Case Study 2: Anti-cancer Activity

In another investigation focusing on its anti-cancer properties, researchers evaluated the compound's effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in colorectal carcinoma cells (HCT116), showcasing its potential as an anticancer agent . The IC50 values obtained were competitive with standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of the oxadiazole, thiophene, and benzamide moieties, which confer unique electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a notable member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C20_{20}H15_{15}N3_3O3_3S
Molecular Weight: 377.4 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CS4

This compound features a phenoxy group attached to a benzamide moiety and an oxadiazole ring substituted with a thiophene group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference Compound
MCF-7 (Breast Cancer)0.65 - 15.63Tamoxifen (10.38)
HeLa (Cervical Cancer)2.41-
PANC-1 (Pancreatic Cancer)0.75 - 1.5-

These findings suggest that the compound exhibits dose-dependent cytotoxicity , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, where it induces apoptosis through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

The oxadiazole derivatives have also shown promising results in antimicrobial assays. For example, certain analogs have been effective against resistant strains of Mycobacterium tuberculosis, indicating a potential role in treating infectious diseases . The reported activities include:

Microorganism Activity
Mycobacterium tuberculosisActive against monoresistant strains
Various bacterial strainsModerate to high potency

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the thiophene and oxadiazole rings is believed to enhance binding affinity and specificity towards these targets .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The most potent compounds exhibited IC50_{50} values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Structure–Activity Relationship (SAR) : Research has focused on modifying substituents on the oxadiazole ring to enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the 1,3,4-oxadiazole core is formed via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using iodine or TBHP as an oxidant). Subsequent acylation with 2-phenoxybenzoyl chloride in pyridine or DMF yields the final product . Key steps include:

  • Cyclization: Optimize reaction time and temperature (e.g., reflux in methanol for 2–4 hours) to avoid over-oxidation .
  • Purification: Column chromatography with gradients of hexane/ethyl acetate (e.g., 7:3 ratio) ensures high purity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters to note:

  • Crystallographic Data: Monoclinic systems (space group C2/c) with mean C–C bond lengths of 1.38–1.42 Å and R-factors < 0.08 .
  • Hydrogen Bonding: Intermolecular N–H⋯N and C–H⋯O interactions stabilize the crystal lattice, critical for validating molecular conformation .

Basic: What spectroscopic techniques are used to characterize intermediates and final products?

Methodological Answer:

  • NMR: 1^1H and 13^13C NMR (in DMSO-d6) identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 350.40) .
  • FT-IR: Amide C=O stretches (~1670 cm1^{-1}) and oxadiazole C–N vibrations (~1580 cm^{-1) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Reproducibility Checks: Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols .
  • Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
  • Meta-Analysis: Cross-reference PubChem bioassay data (AID 1259401) with independent studies to identify outliers .

Advanced: What computational approaches predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3POZ for EGFR kinase). Key parameters:
    • Grid box centered on ATP-binding site (coordinates 15×15×15 Å).
    • AMBER force fields for energy minimization .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes via RMSD/RMSF plots .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test iodine, TBHP, or CAN (ceric ammonium nitrate) for cyclization efficiency. TBHP in methanol at 70°C increases yields to >85% .
  • Solvent Optimization: Replace pyridine with DMF to enhance acyl chloride reactivity while reducing side reactions .
  • Microwave Assistance: Reduce reaction time from 6 hours to 30 minutes with 80 W irradiation .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Enzyme Assays: Directly measure inhibition of dihydrofolate reductase (DHFR) or β-lactamase activity via UV-Vis kinetics (e.g., NADPH depletion at 340 nm) .
  • Resistance Profiling: Compare MIC values against E. coli (ATCC 25922) and clinical isolates to identify resistance mechanisms .

Advanced: How do structural modifications (e.g., substituting thiophene with furan) impact bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs via Suzuki coupling (e.g., replace thiophene with furan-2-boronic acid).
  • Activity Comparison: Test against S. aureus (MIC from 8 µg/mL to >64 µg/mL) to quantify potency loss .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) correlate electron density at the oxadiazole ring with antimicrobial efficacy .

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